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molecular formula C12H15NO5S B3057756 5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid CAS No. 847971-96-4

5-(Methanesulfonyl)-2-(morpholin-4-yl)benzoic acid

Cat. No. B3057756
M. Wt: 285.32 g/mol
InChI Key: YMDWCKBWJZBWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427612B2

Procedure details

The title compound was synthesised according to the procedure described for the synthesis of 5-Methanesulfonyl-2-pyrrolidin-1-yl-benzoic acid from 2-Chloro-5-(methane-2-sulfonyl)-benzoic acid and morpholine and obtained in 80% yield. MS (m/e): 284.1 (MH−, 100%).
Name
5-Methanesulfonyl-2-pyrrolidin-1-yl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-Chloro-5-(methane-2-sulfonyl)-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([N:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])(=[O:4])=[O:3].N1CC[O:22]CC1>>[CH3:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([N:14]2[CH2:18][CH2:17][O:22][CH2:16][CH2:15]2)=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])(=[O:4])=[O:3]

Inputs

Step One
Name
5-Methanesulfonyl-2-pyrrolidin-1-yl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)N1CCCC1
Name
2-Chloro-5-(methane-2-sulfonyl)-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in 80% yield

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)N1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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